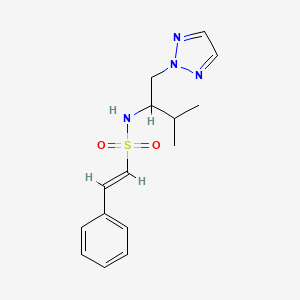![molecular formula C15H19N3O2 B2580017 3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid CAS No. 956362-72-4](/img/structure/B2580017.png)
3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Generation and Structural Diversity
Research by Roman (2013) demonstrates the use of a ketonic Mannich base derived from 2-acetylthiophene for generating a structurally diverse library of compounds through alkylation and ring closure reactions. This approach could be relevant for synthesizing variations of the specified compound and exploring their applications in materials science, chemical synthesis, and pharmacology (Roman, 2013).
Intermolecular Hydrogen Bonding
A study by Wash et al. (1997) on acid−amide intermolecular hydrogen bonding reveals the potential for forming hydrogen-bonded dimers, which could be significant for understanding the molecular recognition and binding properties of derivatives of the specified compound. This insight is crucial for drug design and development of materials with specific binding characteristics (Wash et al., 1997).
Synthesis and Applications in Heterocyclic Chemistry
The work by Sayed et al. (2002) on synthesizing new pyridazin-6-ones and related compounds highlights the versatility of similar molecules in synthesizing heterocyclic compounds. Such compounds are foundational in pharmaceuticals and agrochemicals, indicating the broad applicability of the molecule in synthesizing bioactive heterocycles (Sayed et al., 2002).
Advanced Materials and Liquid Crystal Technology
Kishikawa et al. (2008) discuss the photopolymerization of a benzoic acid derivative in the formation of liquid crystal phases. This research underscores the potential of structurally similar compounds in the development of novel materials with specific optical and electronic properties, relevant to display technology and photonic devices (Kishikawa et al., 2008).
Computational Studies and Chemical Analysis
Singh et al. (2014) provide an example of using computational and spectroscopic analyses to study the properties of pyrrole derivatives. Such studies are essential for predicting the behavior of chemical compounds in various environments and could be applied to explore the electronic, structural, and reactivity aspects of the molecule (Singh et al., 2014).
Mechanism of Action
Target of Action
The primary targets of the compound 3-{2,5-dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid are the GATA family proteins . These proteins play a crucial role in cell differentiation and development .
Mode of Action
The compound this compound acts as an inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family, inhibiting the interaction between GATA3 and SOX4 .
Biochemical Pathways
The compound this compound affects the Th2 cell differentiation pathway . By inhibiting the interaction between GATA3 and SOX4, it significantly suppresses Th2 cell differentiation .
Result of Action
The molecular and cellular effects of the compound’s action include the significant suppression of Th2 cell differentiation . This results in the inhibition of the expression and production of Th2 cytokines .
properties
IUPAC Name |
(E)-3-[2,5-dimethyl-1-(2-propan-2-ylpyrazol-3-yl)pyrrol-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)18-14(7-8-16-18)17-11(3)9-13(12(17)4)5-6-15(19)20/h5-10H,1-4H3,(H,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGHYWSNYXMWQZ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=NN2C(C)C)C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=NN2C(C)C)C)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2579934.png)
![N-cyclohexyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2579935.png)
![2-(4-Chlorophenoxy)-2-methyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2579937.png)


![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2579942.png)

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B2579948.png)


![5-ethyl-N-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2579952.png)

![Methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2579954.png)
![2-(4-Chlorophenoxy)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-2-methylpropanamide](/img/structure/B2579955.png)